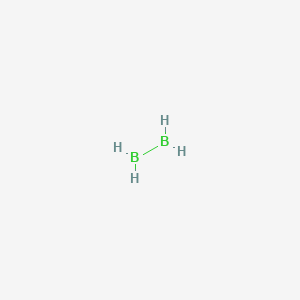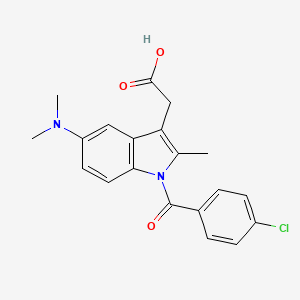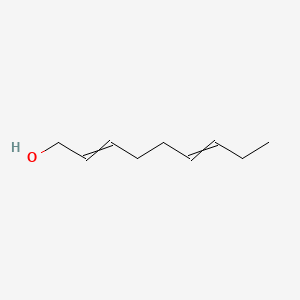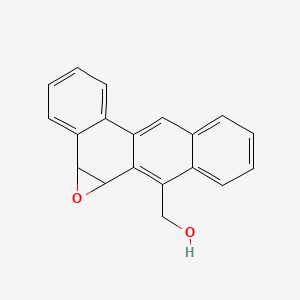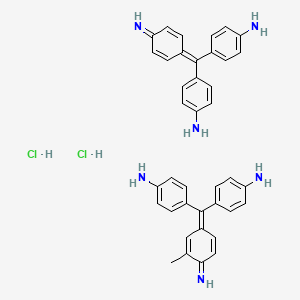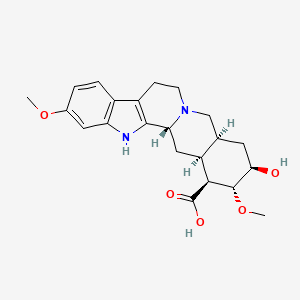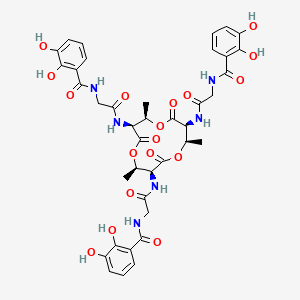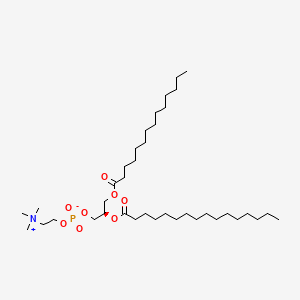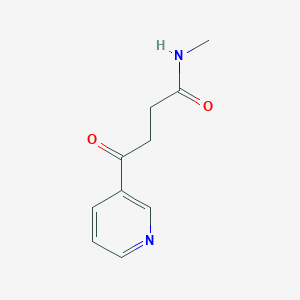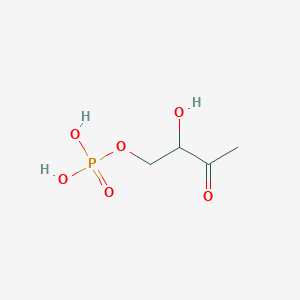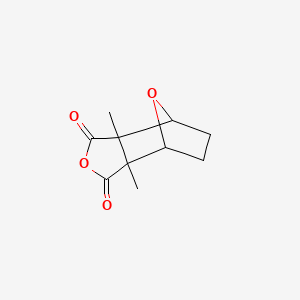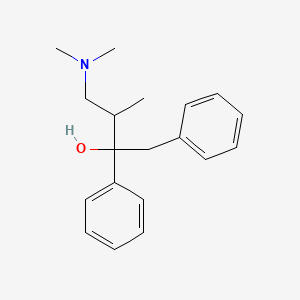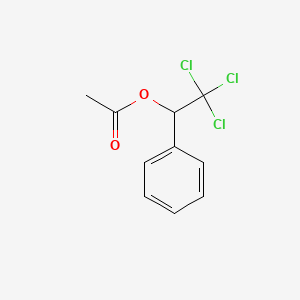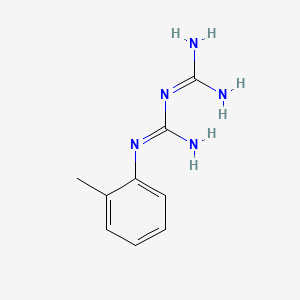![molecular formula C10H11NO2 B1213267 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 94143-83-6](/img/structure/B1213267.png)
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline derivatives has been achieved through various methods. A practical synthesis approach resulted in the oxidative degradation product of noscapine, yielding the title compound with a 66% overall efficiency from 2-methoxy-3,4-(methylenedioxy)benzaldehyde. This process involved reductive amination followed by acid-catalyzed cyclization and subsequent oxidation steps (Shirasaka et al., 1990).
Molecular Structure Analysis
Crystal structure analysis has revealed detailed insights into the molecular structure of related compounds. For instance, the crystal structure of a closely related compound was determined, highlighting the molecule's two essentially flat moieties forming a significant dihedral angle, which is crucial for understanding the compound's chemical behavior (Galdámez et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline derivatives has been explored, showing a range of reactions. For example, reactions with indole derivatives led to a new class of indolyltetrahydroisoquinoline systems, demonstrating the compound's ability to undergo aminoalkylation regioselectively at the nitrogen atom of the indole fragment (Krasnov & Kartsev, 2002).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and solubility, are closely tied to their molecular structure. The orthorhombic crystal structure of a derivative compound provides valuable information on the compound's physical characteristics, which are essential for its application and handling (Galdámez et al., 2009).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity towards various chemical reactions, have been extensively studied. These studies have led to the development of novel compounds with potential applications in medicinal chemistry and organic synthesis. For example, the synthesis of pyrrolo- and indoloisoquinolinones via intramolecular cyclizations showcases the versatile chemical properties of these compounds (Katritzky et al., 2001).
Wissenschaftliche Forschungsanwendungen
Pharmacology and Biochemistry
- Field : Pharmacology and Biochemistry .
- Application : This compound, also known as TDIQ, is a conformationally constrained phenylalkylamine that serves as a discriminative stimulus in animals . It bears structural resemblance to phenylalkylamine stimulants (e.g., amphetamine), hallucinogens (e.g., 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane [DOM]), and designer drugs (e.g., N-methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane [MDMA], N-methyl-1-(4-methoxyphenyl)-2-aminopropane [PMMA]) .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The TDIQ stimulus failed to generalize to (+)amphetamine or MDMA. In other words, it produces stimulus effects distinct from those of the aforementioned phenylalkylamines .
Organic Chemistry
- Field : Organic Chemistry .
- Application : Aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro [1,3]dioxolo [4,5-g]isoquinolines .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Anxiolytic and Anorectic Effects
- Field : Pharmacology .
- Application : TDIQ is used in scientific research and has been found to have anxiolytic (anti-anxiety) and anorectic (appetite suppressant) effects in animals .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-4,11H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLDJOBIUVJSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | |
CAS RN |
94143-83-6 | |
| Record name | 5,6,7,8-Tetrahydro-(1,3)dioxolo(4,5-g)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094143836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6,7,8-TETRAHYDRO-(1,3)DIOXOLO(4,5-G)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUX7F87VRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



